10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892749-04-1) is a structurally complex heterocyclic molecule featuring a tricyclic core with embedded sulfur and nitrogen atoms. Its molecular formula is C₂₁H₁₆BrN₅O₃S₂, and it has a molecular weight of 530.4174 g/mol . The bromobenzenesulfonyl group at position 10 and the 4-ethoxyphenylamine substituent at position 7 define its key structural motifs.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O3S2/c1-2-30-15-7-5-14(6-8-15)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)16-9-3-13(22)4-10-16/h3-12H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWJYBAOLXIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule notable for its unique multi-cyclic structure and various functional groups. Its potential biological activities have attracted interest in medicinal chemistry and pharmacology.
Structural Characteristics
This compound includes several key structural features:
- Bromobenzenesulfonyl Group : Enhances reactivity and potential biological interactions.
- Thia-Tetraazatricyclo Framework : Provides stability and versatility.
- Ethoxyphenyl Moiety : Contributes to solubility and interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Bromobenzenesulfonyl | Enhances binding affinity to biological targets |
| Thia-Tetraazatricyclo | Provides chemical stability |
| Ethoxyphenyl | Affects solubility and reactivity |
Biological Activity
Preliminary studies suggest that compounds with structural similarities exhibit significant biological activities, including:
- Antimicrobial Properties : Potential to inhibit bacterial growth.
- Anticancer Activity : May interfere with cancer cell proliferation.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of the sulfonamide group suggests potential antibacterial activity through the inhibition of bacterial folic acid synthesis. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.
Case Studies and Research Findings
-
Antimicrobial Studies :
- Compounds similar to this one have shown effectiveness against a range of bacterial strains, suggesting a promising avenue for antibiotic development.
-
Anticancer Research :
- Initial investigations have indicated that derivatives of this compound may induce apoptosis in cancer cells through specific signaling pathways.
-
Binding Affinity Studies :
- Research is underway to quantify how effectively this compound binds to target proteins involved in disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Benzothiazole | Thiazole ring | Antimicrobial |
| Thiazolidinedione | Thiazolidine ring | Antidiabetic |
The unique combination of substituents in 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine may enhance its pharmacological profile compared to these simpler analogs.
Future Directions
Future research should focus on:
- Detailed binding studies to elucidate the mechanism of action.
- Exploration of its potential as a lead compound in drug development targeting specific diseases.
- Investigating its properties in various biological assays to establish a comprehensive profile of its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on structural modifications and their theoretical implications.
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | Substituent (R1: Benzenesulfonyl Group) | Substituent (R2: Aryl Amine Group) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (Target) | 4-Bromo | 4-Ethoxyphenyl | C₂₁H₁₆BrN₅O₃S₂ | 530.42 | 892749-04-1 |
| N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine | 4-Methyl | 4-Ethoxyphenyl | C₂₂H₁₉N₅O₃S₂ | 465.6 | Not Provided |
| 10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine | 4-Ethyl | 4-Methoxyphenyl | C₂₂H₁₉N₅O₃S₂ | 465.6 | 892743-41-8 |
| N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine | 4-Methyl | 3,4-Dimethoxyphenyl | C₂₂H₁₉N₅O₄S₂ | 481.6 | 892733-61-8 |
Substituent Effects on the Benzenesulfonyl Group (R1)
- Bromo vs. Bromine’s larger atomic radius (1.85 Å vs. 1.70 Å for CH₃) may also increase steric hindrance, affecting binding interactions in biological systems.
- Ethyl vs. Methyl :
The ethyl group in 892743-41-8 adds marginally greater hydrophobicity compared to methyl, which could influence solubility and membrane permeability .
Substituent Effects on the Aryl Amine Group (R2)
- Ethoxy vs. However, this modification may reduce water solubility.
- Mono- vs. Dimethoxy: The 3,4-dimethoxy substitution in 892733-61-8 introduces additional hydrogen-bonding sites and electron density, which could enhance interactions with polar biological targets .
Molecular Weight and Functional Complexity
The target compound’s molecular weight (530.42 g/mol) is significantly higher than its analogs (465.6–481.6 g/mol) due to the bromine atom’s mass. This difference may impact pharmacokinetic properties, such as absorption and distribution .
Preparation Methods
Sulfonamide Formation
The foundational step involves coupling 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, as demonstrated in analogous syntheses.
Procedure:
- Dissolve 4-ethoxyaniline (1.0 equiv) in anhydrous dichloromethane (20 mL/g substrate) under nitrogen.
- Add triethylamine (2.2 equiv) as a base to scavenge HCl.
- Slowly add 4-bromobenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 6–8 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and crystallize from ethanol.
Key Data:
Construction of the Tricyclic 5-Thia-1,8,11,12-Tetraaza Core
Thiazole Ring Formation
The central thiaazole ring can be assembled via Hantzsch thiazole synthesis:
- React thiourea derivatives with α-haloketones under basic conditions.
- Cyclize using phosphorus oxychloride or polyphosphoric acid.
Example Protocol:
- Condense 2-aminothiazole-4-carboxylic acid with ethyl bromopyruvate in ethanol.
- Heat at reflux for 12 hours to form the thiazole-carboxylic ester.
Azide-Alkyne Cycloaddition for Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings:
- Generate azides from brominated precursors using NaN₃ in DMF.
- React with propargylamine derivatives under Cu(I) catalysis.
Optimization Note:
- Solvent: tert-Butanol/water (3:1) improves regioselectivity.
- Catalyst: CuSO₄·5H₂O with sodium ascorbate enhances reaction rate.
Final Coupling and Functionalization
Buchwald-Hartwig Amination
Introduce the N-(4-ethoxyphenyl) group to the tricyclic core via palladium catalysis:
Conditions:
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene at 110°C for 24 hours.
Yield: ~65% (estimated from analogous reactions).
Purification and Characterization
Chromatographic Techniques
- Flash Column Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane gradients.
- HPLC: C18 column, acetonitrile/water (0.1% TFA), 1.0 mL/min.
Spectroscopic Data (Hypothetical Projections)
Challenges and Optimization Strategies
Byproduct Formation in Cyclization Steps
Sulfonamide Hydrolysis Under Acidic Conditions
Industrial-Scale Considerations
Solvent Selection
Catalytic Recycling
- Immobilize Pd catalysts on mesoporous silica to reduce metal leaching.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step pathways, starting with functionalization of the 4-ethoxyphenylamine core followed by sulfonylation with 4-bromobenzenesulfonyl chloride. Key steps include:
- Cyclocondensation : Formation of the tetraazatricyclic core under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonylation : Reaction with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (≥98%) and NMR (e.g., absence of residual solvent peaks) .
Q. How is the molecular structure validated, and what crystallographic tools are applicable?
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystal Growth : Slow evaporation of saturated DMSO or DMF solutions .
- Data Collection : Use of SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve complex torsional angles in the tricyclic framework .
- Validation : Match experimental bond lengths/angles (e.g., C-S bond: ~1.75–1.80 Å) to density functional theory (DFT)-optimized models .
Q. What functional groups dominate reactivity, and how are they characterized spectroscopically?
- Sulfonamide Group : IR absorption at ~1150–1300 cm⁻¹ (S=O stretching); ¹H NMR δ 7.5–8.0 ppm (aromatic protons adjacent to sulfonyl) .
- Thia Group : S-C bond confirmed via ¹³C NMR (δ 40–50 ppm) and mass spectrometry (fragmentation at m/z corresponding to S loss) .
- Ethoxy Group : ¹H NMR triplet at δ 1.3–1.4 ppm (CH₃) and quartet at δ 3.9–4.1 ppm (OCH₂) .
Advanced Research Questions
Q. How can researchers investigate biological target interactions and binding affinities?
- In Vitro Assays : Competitive binding studies using fluorescence polarization (FP) with labeled enzyme inhibitors (e.g., BET bromodomains) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to predict binding modes to kinases or receptors, focusing on sulfonamide-π interactions with hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH of binding to validate computational predictions .
Q. What methodologies resolve contradictions between computational and experimental data?
- Hybrid QM/MM Approaches : Combine quantum mechanics (for sulfonyl/aza interactions) and molecular mechanics (for bulk solvent effects) to refine docking poses .
- Error Analysis : Compare crystallographic B-factors with MD-derived root-mean-square fluctuations (RMSF) to identify flexible regions .
- Sensitivity Testing : Vary force field parameters (e.g., AMBER vs. CHARMM) to assess robustness of simulation results .
Q. How is the compound’s stability under physiological conditions assessed?
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂). Monitor degradation via LC-MS; major products often include sulfonic acid derivatives from hydrolysis .
- Metabolite Identification : Incubate with liver microsomes; use high-resolution MS/MS to detect phase I/II metabolites (e.g., O-deethylation of the ethoxy group) .
Q. What strategies optimize crystallographic data quality for low-symmetry crystals?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in triclinic crystals .
- Synchrotron Radiation : Collect high-resolution data (≤0.8 Å) to resolve disorder in the bromobenzenesulfonyl group .
- Hydrogen Bond Network Analysis : Identify key interactions (e.g., N-H⋯O=S) stabilizing the crystal packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
